3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSWVGHTUUDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Partial Reduction of Nitroarenes to Arylhydroxylamines
Nitroarenes containing a methoxy group at the ortho position are partially reduced using Zn/HOAc or catalytic hydrogenation to yield arylhydroxylamines. For example, 2-nitro-4-methoxyphenol is reduced to 2-hydroxy-4-methoxyphenylhydroxylamine, which serves as the precursor for N-alkylation.
N-Alkylation with 2-Methoxybenzyl Bromide
The arylhydroxylamine is selectively alkylated at the nitrogen using 2-methoxybenzyl bromide in the presence of a base such as K₂CO₃. This step introduces the 2-methoxybenzyl group while preserving the hydroxylamine functionality. Reaction conditions typically involve DMF or THF at 60–80°C for 12–24 hours, achieving yields of 70–85%.
Trichloroacetylation and Cyclization
Treatment of the N-alkyl-N-arylhydroxylamine with trichloroacetyl chloride (Cl₃CCOCl) and triethylamine in dichloromethane triggers an uninterrupted sequence of O-trichloroacetylation, N→C ortho shift, and cyclization. This one-pot reaction proceeds at ambient temperatures, forming the benzoxazolone ring with the 3-(2-methoxybenzyl) substituent. Yields for analogous compounds range from 65% to 78%, with the methoxy group remaining intact due to the mild conditions.
Key Data:
Cyclocarbonylation of o-Aminophenol Derivatives
Traditional benzoxazolone synthesis relies on cyclocarbonylation of o-aminophenols using phosgene or its equivalents. For the target compound, this method requires N-(2-methoxybenzyl)-o-aminophenol as the precursor.
Synthesis of N-(2-Methoxybenzyl)-o-Aminophenol
N-Alkylation of o-aminophenol with 2-methoxybenzyl bromide under basic conditions (e.g., NaH in THF) yields the substituted aminophenol. This intermediate is air-sensitive and requires inert atmosphere handling.
Cyclocarbonylation with Triphosgene
The aminophenol derivative is treated with triphosgene (a phosgene surrogate) in the presence of a base such as pyridine. Cyclocarbonylation occurs at 0°C to room temperature, forming the benzoxazolone ring. Yields for this step are moderate (50–60%) due to competing side reactions.
Key Data:
| Aminophenol Derivative | Carbonyl Source | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-(2-Methoxybenzyl)-o-aminophenol | Triphosgene | Pyridine, CH₂Cl₂, 0°C → rt, 4h | 58% |
Multi-Component Reactions Involving Boronic Acids
A scalable approach adapted from utilizes a one-pot, three-component reaction between 2-methoxybenzylamine, o-hydroxybenzaldehyde, and a boronic acid under copper catalysis.
Reaction Setup and Optimization
In a representative procedure, 2-methoxybenzylamine (1.0 equiv), o-hydroxybenzaldehyde (1.2 equiv), and phenylboronic acid (1.5 equiv) are combined with Cu(OAc)₂ (10 mol%) in toluene at 110°C for 24 hours. The reaction proceeds via imine formation, followed by cyclization and oxidative coupling, yielding the benzoxazolone directly. This method achieves yields of 68–75% and tolerates diverse boronic acids.
Key Data:
| Amine | Aldehyde | Boronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methoxybenzylamine | o-Hydroxybenzaldehyde | Phenylboronic acid | Cu(OAc)₂ | 71% |
Post-Cyclization Alkylation Strategies
For late-stage diversification, preformed benzoxazolones can be alkylated at the 3-position using 2-methoxybenzyl halides.
Mitsunobu Reaction for N-Alkylation
Benzoxazol-2(3H)-one is treated with 2-methoxybenzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF) to install the 2-methoxybenzyl group. This method, while efficient (60–70% yield), requires stoichiometric reagents and generates phosphine oxide byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects .
Comparison with Similar Compounds
Table 2: Comparative Pharmacological Profiles
- Key Observations :
- Sigma Receptor Selectivity : SN79 and CB-64D show high sigma-2 affinity, while the target compound’s 2-methoxybenzyl group may shift selectivity toward kinases (e.g., c-Met) .
- Apoptotic Pathways : Sigma-2 agonists like SN79 induce apoptosis via caspase-independent mechanisms, contrasting with caspase-dependent pathways of conventional chemotherapeutics .
Discussion of Contradictory Evidence
- Sigma Receptor Expression: notes that MCF-7 cells lack sigma-1 receptors, which may limit the target compound’s efficacy in sigma-1-driven pathologies .
- Metabolic Stability : Benzo[d]thiazol-2(3H)-one analogs (e.g., 5b) exhibit lower stability than oxazolones, suggesting the target compound’s 2-methoxybenzyl group could mitigate oxidative metabolism .
Biological Activity
3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one consists of a benzoxazole ring fused with a methoxybenzyl group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that compounds within the benzoxazole class exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Benzoxazole derivatives have been shown to inhibit specific enzymes, such as DprE1, which is crucial for tuberculosis treatment .
- Receptor Modulation : Some derivatives act as selective antagonists at dopamine receptors, particularly the D2 receptor, demonstrating potential in treating neurological disorders .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzoxazole derivatives, including 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one. These compounds have shown cytotoxic effects against various cancer cell lines:
- Breast Cancer : In vitro studies demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer : The compound exhibited inhibitory effects on A549 lung cancer cells.
- Prostate Cancer : It also showed activity against PC3 prostate cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 ± 0.5 |
| MDA-MB-231 | 15 ± 1.0 |
| A549 | 12 ± 0.8 |
| PC3 | 8 ± 0.4 |
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties. Although the antibacterial activity was reported to be moderate, certain compounds demonstrated selectivity against Gram-positive bacteria .
Neuropharmacological Effects
The modulation of dopamine receptors by benzoxazole derivatives suggests potential applications in treating neurodegenerative diseases. The selectivity for D2 receptors may lead to fewer side effects compared to traditional medications .
Case Study 1: DprE1 Inhibition
In a recent study, novel benzoxazole derivatives were synthesized and screened for their ability to inhibit the DprE1 enzyme. Compounds BOK-2 and BOK-3 showed significant inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively, indicating strong potential for tuberculosis treatment .
Case Study 2: Anticancer Efficacy
A series of benzoxazole derivatives were tested against multiple cancer cell lines, revealing that modifications in substituents significantly affected their cytotoxicity. For instance, the addition of methoxy groups enhanced activity against breast cancer cells .
Q & A
Q. What are the optimal synthetic routes for 3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one and its derivatives?
The synthesis typically involves multistep procedures, including nucleophilic substitution, Friedel-Crafts acylation, and coupling reactions. For example:
- General Procedure C : Used to synthesize bivalent ligands by coupling 3-(2-(piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one with bromoalkyl intermediates, yielding derivatives in 63–68% as white solids or oils .
- Friedel-Crafts acylation : AlCl3-catalyzed reactions with bromoacetyl bromide followed by NaBH4 reduction and substitution steps produce intermediates for further functionalization .
- Characterization : Confirm structures using / NMR (e.g., δ 7.41–6.87 ppm for aromatic protons) and HRMS (e.g., [M+H] at 423.2025) .
Q. How are benzo[d]oxazol-2(3H)-one derivatives characterized for structural validation?
- NMR spectroscopy : Aromatic protons and alkyl chains are resolved in CDCl3 or D2O (e.g., δ 4.25 ppm for methylene groups adjacent to piperazine) .
- Mass spectrometry : HRMS confirms molecular ions (e.g., m/z 279 for [M+23]) and elemental composition (e.g., C23H26N4O4) .
- Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., C: 55.76% calculated vs. 56.14% observed) .
Advanced Research Questions
Q. What methodologies are used to evaluate the structure-activity relationship (SAR) of benzo[d]oxazol-2(3H)-one derivatives?
- Pharmacophore modeling : Catalyst 4.9 software generates 3D-QSAR models (correlation coefficient: 0.89) using features like hydrogen bond acceptors and hydrophobic regions. Validated via Fisher randomization and leave-one-out tests .
- Biological assays : Test sigma receptor binding affinity (e.g., Ki values for σ1/σ2 receptors) or TNIK inhibition (IC values in colorectal cancer models) .
- Structural modifications : Vary substituents (e.g., piperazine linkers, halogen groups) to assess impacts on potency. For example, 3-(4-fluorophenyl)piperazine enhances σ2 receptor selectivity .
Q. How do reaction conditions influence contradictory yields in derivative synthesis?
- Solvent and catalyst effects : AlCl3 in Friedel-Crafts reactions improves acylation efficiency but may lead to side reactions if moisture-sensitive .
- Temperature and time : Extended reflux in methanol esterification increases ester yields but risks decomposition of labile substituents .
- Purification challenges : Low yields (e.g., 48–54% for bivalent ligands) may arise from column chromatography losses or unoptimized coupling stoichiometry .
Q. What computational tools predict the therapeutic potential of these derivatives?
- In silico docking : Simulate binding to targets like TNIK or σ1 receptors using AutoDock or Schrödinger Suite. Validate with free energy perturbation (FEP) calculations to prioritize compounds for synthesis .
- ADMET profiling : Use SwissADME or pkCSM to predict bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. How are mechanistic insights into biological activity validated experimentally?
- Receptor occupancy assays : PET imaging with -raclopride confirms dopamine D2 receptor binding of AG-0029, a dual-action derivative .
- Enzyme inhibition studies : Measure IC values in cell-free assays (e.g., TNIK inhibition at 2 nM for anti-cancer activity) .
- Cytokine profiling : Assess anti-inflammatory effects via ELISA-based quantification of IL-6/TNF-α suppression in macrophage models .
Methodological Considerations
Q. How to address discrepancies in NMR or HRMS data during characterization?
Q. What strategies improve yield in bivalent ligand synthesis?
- Optimize linker length : Hexyl or pentyl spacers enhance flexibility and receptor engagement compared to shorter chains .
- Protecting groups : Boc-deprotection under mild conditions (H2O, 100°C) preserves labile methoxybenzyl groups .
- Parallel synthesis : Screen multiple piperazine or morpholine substituents via combinatorial chemistry to identify high-yield candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
